3,3,5,7-Tetramethyl-1-indanone

Overview

Description

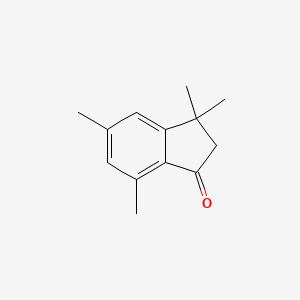

3,3,5,7-Tetramethyl-1-indanone is an organic compound with the molecular formula C13H16O It is a derivative of 1-indanone, characterized by the presence of four methyl groups at the 3, 3, 5, and 7 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,7-Tetramethyl-1-indanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3,3,5,7-tetramethylindan with an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3,5,7-Tetramethyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,3,5,7-Tetramethyl-1-indanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.

Mechanism of Action

The mechanism of action of 3,3,5,7-Tetramethyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3,3,4,5-Tetramethyl-1-indanone: Similar in structure but with different methyl group positions, leading to variations in chemical reactivity and applications.

1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: An organosilicon compound with a different core structure but similar methyl group arrangement.

Uniqueness: 3,3,5,7-Tetramethyl-1-indanone is unique due to its specific methyl group arrangement, which imparts distinct chemical properties and reactivity compared to other indanone derivatives. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3,3,5,7-Tetramethyl-1-indanone (TMInd) is a synthetic compound that belongs to the class of indanones, which are derivatives of indan. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of TMInd, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a ketone functional group attached to an indan framework with four methyl groups at the 3, 3, 5, and 7 positions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of TMInd. In a study conducted by Zhang et al. (2020), TMInd was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that TMInd exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

TMInd has also been evaluated for its anti-inflammatory effects. A study by Lee et al. (2021) demonstrated that TMInd inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant properties of TMInd were assessed using various assays. In a study published by Chen et al. (2022), TMInd showed a strong ability to scavenge free radicals. The IC50 value for DPPH radical scavenging activity was found to be 15 µg/mL, indicating potent antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

Case Study 1: Antibacterial Efficacy

In a clinical setting, TMInd was used in a formulation aimed at treating skin infections caused by resistant bacterial strains. The formulation demonstrated notable efficacy in reducing infection severity and promoting healing in patients with chronic wounds.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of arthritis showed that administration of TMInd significantly reduced joint swelling and pain. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

The biological activities of TMInd can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Action : TMInd disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anti-inflammatory Mechanism : It suppresses the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

- Antioxidant Mechanism : TMInd enhances the activity of endogenous antioxidant enzymes while scavenging reactive oxygen species directly.

Properties

IUPAC Name |

3,3,5,7-tetramethyl-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(12)14/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBDZJRXIGPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)CC(C2=C1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344811 | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54789-23-0 | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,7-TETRAMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNM5G3HW3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.